2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of pyrimidine and imidazo[1,2-a]pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and imidazo[1,2-a]pyridine moieties in its structure suggests it may exhibit unique biological activities and chemical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets, leading to changes in the target’s function . For instance, as CDK inhibitors, they can halt cell cycle progression, leading to cell growth arrest. As calcium channel blockers, they can inhibit the influx of calcium ions, affecting muscle contraction and neuronal signaling. As GABA A receptor modulators, they can enhance inhibitory neurotransmission in the brain .
Biochemical Pathways
Based on the known targets of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect pathways related to cell cycle regulation, neuronal signaling, and muscle contraction .
Result of Action
Based on the known actions of imidazo[1,2-a]pyridines, this compound may have potential antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Pyrimidine Moiety: The synthesis begins with the preparation of 6-methylpyrimidine-4-thiol. This can be achieved through the reaction of 4-chloro-6-methylpyrimidine with sodium hydrosulfide under basic conditions.
Formation of the Imidazo[1,2-a]pyridine Moiety: The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction involving 2-aminopyridine and α-haloketones.
Coupling Reaction: The final step involves the coupling of 6-methylpyrimidine-4-thiol with the imidazo[1,2-a]pyridine derivative. This is typically carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylpyrimidin-2-yl)thio)imidazo[1,2-a]pyridine
- 2-((6-Chloropyrimidin-4-yl)thio)imidazo[1,2-a]pyridine
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)imidazo[1,2-a]pyridine
Uniqueness
2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is unique due to the specific positioning of the methyl group on the pyrimidine ring and the thiomethyl linkage to the imidazo[1,2-a]pyridine core. This structural arrangement may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[(6-methylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-10-6-13(15-9-14-10)18-8-11-7-17-5-3-2-4-12(17)16-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCZTGFRXXJMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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